molecular formula C22H41NO6 B139294 Aminotriester CAS No. 136586-99-7

Aminotriester

Cat. No.: B139294
CAS No.: 136586-99-7
M. Wt: 415.6 g/mol
InChI Key: PFFIXGHIRWJVRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminotriester can be synthesized through a series of chemical reactions involving the esterification of heptanedioic acid derivatives. The process typically involves the use of tert-butyl alcohol and an appropriate catalyst under controlled conditions to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Aminotriester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aminotriester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of aminotriester involves its interaction with specific molecular targets and pathways. In biological systems, this compound derivatives can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the this compound derivative being studied .

Comparison with Similar Compounds

Aminotriester can be compared with other similar compounds, such as:

  • Di-tert-butyl 4-amino-4-(3-oxopropyl)heptanedioate
  • Di-tert-butyl 4-amino-4-(2-tert-butoxycarbonyl)ethylheptanedioate
  • Di-tert-butyl 4-amino-4-(3-tert-butoxy-3-oxopropyl)heptanedioate

Uniqueness: this compound is unique due to its specific esterification pattern and the presence of tert-butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in the synthesis of dendrimers and other complex organic molecules .

Properties

IUPAC Name

ditert-butyl 4-amino-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO6/c1-19(2,3)27-16(24)10-13-22(23,14-11-17(25)28-20(4,5)6)15-12-18(26)29-21(7,8)9/h10-15,23H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFIXGHIRWJVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137467-21-1
Record name Heptanedioic acid, 4-amino-4-[3-(1,1-dimethylethoxy)-3-oxopropyl]-, 1,7-bis(1,1-dimethylethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137467-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60448626
Record name AMINOTRIESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136586-99-7
Record name AMINOTRIESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminotriester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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